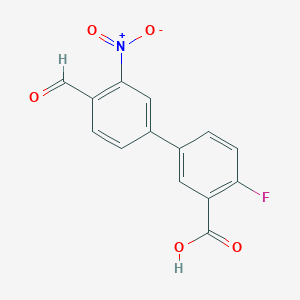![molecular formula C7H7FN2O B1450317 N-[(5-Fluoropyridin-3-YL)methyl]formamide CAS No. 1820620-01-6](/img/structure/B1450317.png)
N-[(5-Fluoropyridin-3-YL)methyl]formamide
Vue d'ensemble
Description
“N-[(5-Fluoropyridin-3-YL)methyl]formamide” is a chemical compound with the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol . It is also known by its IUPAC name, N-[(5-fluoropyridin-3-yl)methyl]formamide .
Molecular Structure Analysis
The molecular structure of “N-[(5-Fluoropyridin-3-YL)methyl]formamide” can be represented by the canonical SMILES string: C1=C(C=NC=C1F)CNC=O . The InChI representation is: InChI=1S/C7H7FN2O/c8-7-1-6(2-9-4-7)3-10-5-11/h1-2,4-5H,3H2,(H,10,11) .Physical And Chemical Properties Analysis
“N-[(5-Fluoropyridin-3-YL)methyl]formamide” has a number of computed properties. It has a complexity of 132, a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . It has a rotatable bond count of 2 and a topological polar surface area of 42Ų . The XLogP3 is 0.1 .Applications De Recherche Scientifique
Antibacterial Applications
“N-[(5-Fluoropyridin-3-YL)methyl]formamide” has been used in the synthesis of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives . These derivatives have shown promising antibacterial activity against gram-positive bacteria, including both drug-sensitive and drug-resistant strains . One of the compounds, referred to as compound 7j, exhibited an 8-fold stronger inhibitory effect than linezolid, a commonly used antibiotic . These compounds also demonstrated the ability to hamper the formation of biofilms .
Synthesis of Fluorinated Pyridines
Fluorinated pyridines, including “N-[(5-Fluoropyridin-3-YL)methyl]formamide”, have been synthesized for various applications . The presence of strong electron-withdrawing substituents in the aromatic ring gives these compounds interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Development of Pyrazolopyridine Kinase Inhibitors
“N-[(5-Fluoropyridin-3-YL)methyl]formamide” has been used in the development of pyrazolopyridine kinase inhibitors . These inhibitors, which contain a 3,5-difluoropyridine fragment, have been prepared through multistep synthesis .
Radiobiology Applications
Fluoropyridines, including “N-[(5-Fluoropyridin-3-YL)methyl]formamide”, have been synthesized with F 18 substitutions . These compounds present a special interest as potential imaging agents for various biological applications .
Agricultural Applications
The introduction of fluorine atoms into lead structures has been found to be one of the most generally useful chemical modifications in the search for new agricultural products . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .
Pharmaceutical Applications
About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The high availability of fluorinated synthetic blocks, effective fluorinating reagents, and reliable fluorination technology have accelerated developments in this field .
Propriétés
IUPAC Name |
N-[(5-fluoropyridin-3-yl)methyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-7-1-6(2-9-4-7)3-10-5-11/h1-2,4-5H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBXWWZPUCCESU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Fluoropyridin-3-YL)methyl]formamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



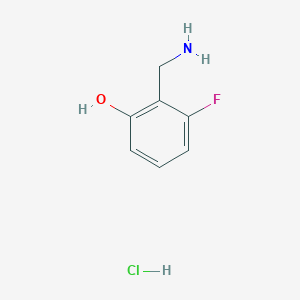
![Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B1450235.png)
![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B1450236.png)

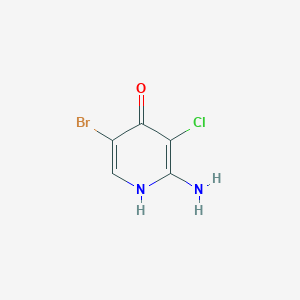
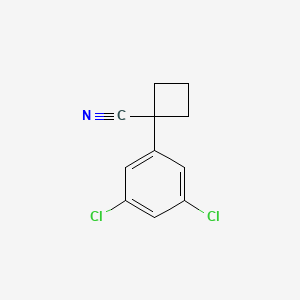
![5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B1450244.png)
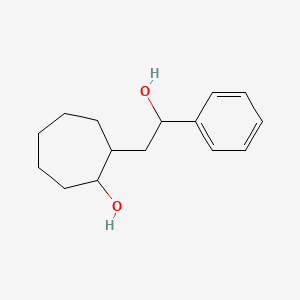
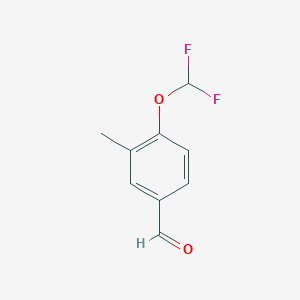

![4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid](/img/structure/B1450250.png)
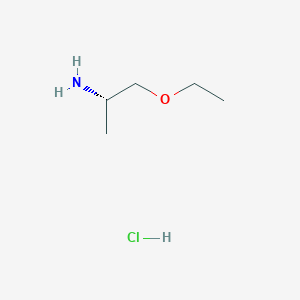
![2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1450253.png)
